molecular formula C20H24N6O3 B12155597 N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B12155597
M. Wt: 396.4 g/mol
InChI Key: MBYBQXSCVJMWRH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Piperidyl protons : Signals between δ 1.5–2.5 ppm (m, axial/equatorial H), with N-CH₂ resonances at δ 3.2–3.5 ppm.
    • Dimethoxybenzyl group : Aromatic protons at δ 6.7–7.1 ppm (doublets for para-substituted benzene), methoxy singlet at δ 3.8 ppm.
    • Tetrazolo[1,5-a]pyridine : Deshielded aromatic protons at δ 8.1–8.5 ppm due to electron-withdrawing tetrazole.
  • ¹³C NMR :

    • Carboxamide carbonyl at δ 165–170 ppm.
    • Tetrazole ring carbons at δ 140–150 ppm (sp² hybridized).
    • Piperidine C-N at δ 45–55 ppm.

Infrared (IR) Spectroscopy

  • Amide C=O stretch : Strong absorption at ~1650 cm⁻¹.
  • Tetrazole ring vibrations : Bands at 1450–1550 cm⁻¹ (C=N stretching).
  • Methoxy C-O stretches : ~1250 cm⁻¹ and ~1020 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 396.4 ([M+H]⁺), consistent with molecular formula C₂₀H₂₄N₆O₃.
  • Fragmentation :
    • Loss of dimethoxybenzyl group (m/z 245.1).
    • Cleavage of the piperidine-carboxamide bond (m/z 178.0).

Comparative Analysis of Trivial Names and Registry Numbers (CID 75490101, CAS 1574530-85-0)

The compound is cataloged under multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 1574530-85-0 PubChem
PubChem CID 75490101 PubChem
Synonyms STL407542, AKOS025145371 PubChem
  • CAS 1574530-85-0 : Uniquely assigned by the Chemical Abstracts Service, enabling precise tracking in regulatory and commercial contexts.
  • PubChem CID 75490101 : Provides hyperlinked access to physicochemical data, bioactivity, and vendor information in the PubChem database.
  • Trivial Names : Non-systematic aliases (e.g., EiM08-34395) simplify referencing in proprietary research but lack structural specificity.

Properties

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C20H24N6O3/c1-28-17-5-3-14(11-18(17)29-2)12-25-9-7-16(8-10-25)21-20(27)15-4-6-19-22-23-24-26(19)13-15/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,21,27)

InChI Key

MBYBQXSCVJMWRH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CN4C(=NN=N4)C=C3)OC

Origin of Product

United States

Preparation Methods

Multi-Step Convergent Synthesis

The most widely adopted approach involves a convergent strategy that separately prepares the piperidine and tetraazolo-pyridine subunits before coupling them via amide bond formation.

Piperidine Intermediate Synthesis

The 1-(3,4-dimethoxybenzyl)-4-aminopiperidine intermediate is synthesized through reductive amination of 4-piperidone with 3,4-dimethoxybenzylamine. This reaction typically employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at 0–5°C, achieving yields of 78–85%. Alternative protocols utilize hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) in methanol, though this method requires longer reaction times (12–18 hours).

Tetraazolo[1,5-a]Pyridine-6-Carboxylic Acid Preparation

The tetraazolo[1,5-a]pyridine core is constructed via cyclization of 2-cyanopyridine derivatives with sodium azide in dimethylformamide (DMF) at 120°C for 6 hours. Subsequent hydrolysis using 6M HCl yields the carboxylic acid derivative, which is isolated via crystallization in 65–72% yield.

Amide Coupling

The final step employs carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous tetrahydrofuran (THF). This achieves amide bond formation between the piperidine amine and tetraazolo-pyridine carboxylic acid with 88–92% efficiency.

One-Pot Tandem Reactions

Recent advances have explored tandem reactions to reduce purification steps. A notable method involves:

  • In situ generation of 1-(3,4-dimethoxybenzyl)piperidin-4-amine via reductive amination without intermediate isolation.

  • Concurrent cyclization and coupling using copper(I) iodide (CuI) as a dual catalyst in dimethylacetamide (DMAc) at 100°C.

This approach shortens the synthesis from 5–7 days to 48–72 hours but requires precise stoichiometric control to minimize byproducts like over-alkylated piperidines.

Reaction Optimization Parameters

Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)Byproducts
Pd/C (5% wt)Methanol2578<2% N-dealkylation
NaBH(OAc)₃DCM0–585<5% imine oligomers
CuI/PPh₃DMAc100728–12% homocoupled dimer
EDC/HOBtTHF2592<3% unreacted acid

Table 1: Comparative performance of catalytic systems in key synthetic steps.

Copper-based catalysts enable tandem cyclization-coupling but introduce challenges in metal residue removal, necessitating chelating resins during workup. Palladium-mediated hydrogenation remains preferred for industrial scalability despite slower kinetics.

Solvent Effects

Polar aprotic solvents (DMF, DMAc) enhance cyclization rates but complicate recycling due to high boiling points. Dichloromethane (DCM) and THF balance reactivity with easier removal, though DCM’s environmental toxicity drives research into cyclopentyl methyl ether (CPME) alternatives.

Purification and Isolation

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with C18 reverse-phase columns (acetonitrile/water gradient) achieves >99% purity. Preparative HPLC parameters:

ColumnMobile PhaseFlow Rate (mL/min)Retention Time (min)
Zorbax SB-C1865:35 ACN/H₂O (+0.1% TFA)4.012.3
XBridge BEH C1855:45 ACN/H₂O3.514.8

Table 2: Optimized HPLC conditions for final product purification.

Crystallization Protocols

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals suitable for X-ray diffraction analysis. Key parameters:

  • Supersaturation ratio : 1.5–1.8

  • Cooling rate : 0.5°C/min from 60°C to 4°C

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages of continuous flow systems:

  • Microreactors (0.5 mm ID) enable precise temperature control during exothermic amide coupling.

  • In-line HPLC monitoring reduces batch failures by 40% compared to batch processes.

Green Chemistry Initiatives

  • Solvent recovery : >90% DCM and THF recycled via distillation.

  • Catalyst reuse : Pd/C retains 80% activity over 5 cycles when washed with ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s tetraazolo[1,5-a]pyridine core differs from triazolo[1,5-a]pyrimidine analogs (e.g., compounds 5j–5n in ), which exhibit a fused triazole-pyrimidine system. This core variation may alter electronic properties, hydrogen-bonding capacity, and metabolic stability. Additionally, the 3,4-dimethoxybenzyl-piperidyl substituent introduces steric bulk and electron-donating methoxy groups, contrasting with electron-withdrawing substituents (e.g., nitro or bromo groups) in analogs like 5j (4-nitrophenyl) and 5k (4-bromophenyl) .

Physicochemical Properties

For example:

  • 5j : 319.9–320.8°C (4-nitrophenyl substituent)
  • 5k : 280.1–284.3°C (4-bromophenyl substituent)
  • 5n: 240.1–241.1°C (3-amino-4-methoxyphenyl substituent)

Piperidyl groups often enhance solubility in aqueous or lipid environments, suggesting improved bioavailability relative to rigid aromatic substituents .

Pharmacological Implications

In , the tetrazolo-pyridine derivative N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxamide hydrochloride (MDL: 358.87) features a chloro-substituted benzyl group. The target’s 3,4-dimethoxybenzyl substituent, with electron-donating methoxy groups, may exhibit distinct receptor-binding kinetics compared to electron-withdrawing chloro groups .

Data Table: Key Comparisons with Structural Analogs

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol) Notable Properties
Target Compound Tetraazolo[1,5-a]pyridine 3,4-Dimethoxybenzyl-piperidyl N/A ~450 (estimated) Enhanced solubility (piperidyl group)
5j Triazolo[1,5-a]pyrimidine 4-Nitrophenyl, 3,4,5-trimethoxyphenyl 319.9–320.8 453.17 High crystallinity (nitro group)
5k Triazolo[1,5-a]pyrimidine 4-Bromophenyl, 3,4,5-trimethoxyphenyl 280.1–284.3 513.09 Moderate solubility (bromo group)
N-(3-Chlorophenyl)methyl analog Tetrazolo[1,5-a]pyridine 3-Chlorophenyl, aminoethyl N/A 358.87 Hydrochloride salt (improved stability)
N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl] analog (CAS 1401566-07-1) Tetrazolo[1,5-a]pyridine 1,3,5-Trimethylpyrazole N/A ~350 (estimated) Compact substituent (metabolic stability)

Biological Activity

N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide is a synthetic compound notable for its potential biological activities. This compound belongs to a class of tetraazolo derivatives that have garnered attention in medicinal chemistry for their diverse pharmacological properties. The structure of this compound includes a piperidine moiety and a tetraazolo-pyridine core, which are significant for its biological interactions.

  • Molecular Formula : C24H29N5O4
  • Molecular Weight : 451.5 g/mol
  • CAS Number : 1574517-66-0

Structural Characteristics

The compound features:

  • A 3,4-dimethoxybenzyl group that enhances lipophilicity and potential receptor interactions.
  • A tetraazolo-pyridine core that may contribute to its activity against various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various signaling pathways.

  • Receptor Interactions : The compound may act as an antagonist or agonist at certain neurotransmitter receptors (e.g., serotonin or dopamine receptors), which could influence mood and cognitive functions.
  • Enzymatic Modulation : It has been suggested that the compound may inhibit certain enzymes linked to pathological conditions such as inflammation or cancer.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that tetraazolo derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammation.
  • Antimicrobial Properties : Preliminary data suggest potential antimicrobial activity against both gram-positive and gram-negative bacteria.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of tetraazolo derivatives on human breast cancer cells. The results showed that the compound significantly reduced cell viability at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry assays.

Case Study 2: Neuroprotection

In a neuroprotection study published in Neuroscience Letters, researchers evaluated the effects of related compounds on neuronal cell lines exposed to oxidative stress. The findings indicated that treatment with the compound reduced markers of oxidative damage and improved cell survival rates.

Comparative Analysis

To better understand the biological activity of this compound compared to other similar compounds, we can examine their reported activities:

Compound NameAnticancer ActivityNeuroprotective EffectsAntimicrobial Activity
Compound AModerateYesYes
Compound BHighModerateNo
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][...]HighYesPotential

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., 60–80°C for cyclization steps), solvent selection (e.g., dichloromethane or ethanol for solubility), and pH adjustments to stabilize intermediates. Catalysts like palladium or copper complexes may enhance coupling efficiency for the tetraazolo-pyridine core . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity. Reaction progress should be monitored via TLC or HPLC .

Q. How can structural elucidation be systematically performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C NMR : Assign signals for the piperidyl, dimethoxybenzyl, and tetraazolo-pyridine moieties by comparing chemical shifts to analogous compounds (e.g., δ 3.8–4.2 ppm for methoxy groups, δ 7.0–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1650 cm⁻¹) and tetrazole (N–N stretch ~1450 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ calculated for C₂₄H₂₇N₇O₃: 486.2154) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase Inhibition : Screen against cancer-related kinases (e.g., EGFR, PI3K) using fluorescence polarization assays.
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, noting IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays for CNS targets (e.g., serotonin or dopamine receptors) due to the piperidyl moiety’s affinity for neural receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer :
  • Modular Synthesis : Introduce substituents at the 3,4-dimethoxybenzyl (e.g., halogenation for lipophilicity) or tetraazolo-pyridine (e.g., methyl groups for steric effects) positions .
  • Computational Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., overlay with co-crystallized ligands in PDB: 3WZE) .
  • Pharmacophore Mapping : Compare electrostatic/hydrophobic profiles with known inhibitors to identify critical interaction points .

Q. What strategies resolve contradictory bioactivity data across different assay platforms?

  • Methodological Answer :
  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Data Normalization : Apply statistical tools (e.g., Z-score transformation) to account for batch effects or plate variability .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • QSPR Models : Train algorithms on logP, polar surface area (<90 Ų), and hydrogen-bond donor count (<3) from BBB-penetrant analogs .
  • MD Simulations : Simulate compound behavior in lipid bilayers to assess membrane permeability .
  • In Silico Toxicity : Predict off-target effects (e.g., hERG binding) using platforms like SwissADME .

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